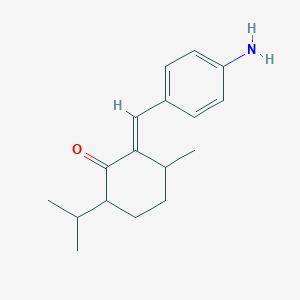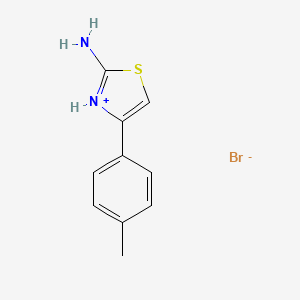
(2E)-2-(4-aminobenzylidene)-6-isopropyl-3-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(4-aminobenzylidene)-6-isopropyl-3-methylcyclohexanone is an organic compound characterized by a benzylidene group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-aminobenzylidene)-6-isopropyl-3-methylcyclohexanone typically involves the condensation of 4-aminobenzaldehyde with 6-isopropyl-3-methylcyclohexanone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(4-aminobenzylidene)-6-isopropyl-3-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized products.
Reduction: Amines or alcohols.
Substitution: Various substituted benzylidene derivatives.
Applications De Recherche Scientifique
(2E)-2-(4-aminobenzylidene)-6-isopropyl-3-methylcyclohexanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-(4-aminobenzylidene)-6-isopropyl-3-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-aminocoumarin derivatives: These compounds share a similar amino group and benzylidene structure.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar “amino-nitro-amino” arrangements and exhibit comparable chemical reactivity.
Uniqueness
(2E)-2-(4-aminobenzylidene)-6-isopropyl-3-methylcyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanone ring with an aminobenzylidene group makes it a versatile compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
(2E)-2-[(4-aminophenyl)methylidene]-3-methyl-6-propan-2-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-11(2)15-9-4-12(3)16(17(15)19)10-13-5-7-14(18)8-6-13/h5-8,10-12,15H,4,9,18H2,1-3H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUBLXPYISHKLW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCC(C(=O)/C1=C/C2=CC=C(C=C2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-hydroxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B7776800.png)
![(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B7776805.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol](/img/structure/B7776814.png)

![2-[2-(4-CHLOROBENZENESULFONAMIDO)ACETAMIDO]ACETIC ACID](/img/structure/B7776827.png)
methanone](/img/structure/B7776848.png)




![6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B7776891.png)

![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B7776893.png)
acetate](/img/structure/B7776907.png)
